molecular formula C26H28FNO B13807329 N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine

N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine

Cat. No.: B13807329
M. Wt: 389.5 g/mol
InChI Key: NFQSXHWEYRYXTD-UHFFFAOYSA-N
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Description

N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a fluorophenyl group and a phenylethenyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 isozymes, which play a crucial role in drug metabolism . Additionally, it may modulate cellular signaling pathways, leading to changes in cell behavior and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine is unique due to its specific structural features, such as the presence of a fluorophenyl group, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H28FNO

Molecular Weight

389.5 g/mol

IUPAC Name

N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine

InChI

InChI=1S/C26H28FNO/c1-3-28(4-2)18-19-29-25-16-12-23(13-17-25)26(20-21-8-6-5-7-9-21)22-10-14-24(27)15-11-22/h5-17,20H,3-4,18-19H2,1-2H3

InChI Key

NFQSXHWEYRYXTD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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